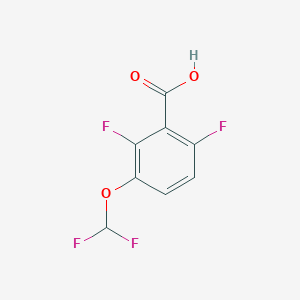

3-(Difluoromethoxy)-2,6-difluorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been described . The oxidation was achieved straightforwardly by sulfamic acid and sodium chlorite in acetonitrile to give the important intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid .Chemical Reactions Analysis

The chemical reactions involving difluoromethoxy groups have been studied. For example, late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been reported .Scientific Research Applications

Synthesis of Organic Compounds

3-(Difluoromethoxy)-2,6-difluorobenzoic acid and its derivatives are utilized in the synthesis of various organic compounds. For instance, derivatives like 2,6-difluorobenzamides are extensively studied as antibacterial drugs, with some showing the ability to interfere with bacterial cell division by inhibiting vital proteins. These compounds have been synthesized using regioflexible substitution methods and analyzed using various techniques such as HRMS, 1H-NMR, 13C-NMR, HPLC, and DSC, indicating their significance in chemical research and pharmaceutical development (Straniero et al., 2023).

Analysis of Soil Transport Properties

3-(Difluoromethoxy)-2,6-difluorobenzoic acid and related compounds have been analyzed for their transport properties in soil, which is crucial for understanding their environmental impact and behavior. For instance, derivatives like 2,6-difluorobenzoate have been compared with other fluorinated benzoic acid derivatives in studies involving water movement in porous media like soil. These studies are pivotal for environmental monitoring and management (Jaynes, 1994).

Photocatalysis in Synthesis

The compound and its derivatives are also noted in the field of photocatalysis. The synthesis of tri- and difluoromethyl ethers involves the use of visible-light photoredox catalysis, which has been a growing field of interest in organic chemistry. These processes are vital for introducing fluorinated motifs into organic molecules, often to alter their properties for applications in medicinal chemistry and drug discovery (Lee & Ngai, 2019).

Environmental Fate and Biodegradation

The degradation and environmental fate of 3-(Difluoromethoxy)-2,6-difluorobenzoic acid and its derivatives are also a subject of research. Understanding the biodegradation pathways and environmental impact of these compounds is crucial, especially for those used in pesticides or other agricultural applications. Studies have focused on the degradation products and their interaction with soil microorganisms, providing insights into the environmental sustainability of using such compounds (Nimmo et al., 1990).

Safety And Hazards

properties

IUPAC Name |

3-(difluoromethoxy)-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSQVVWMWIXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)-2,6-difluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)

![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)